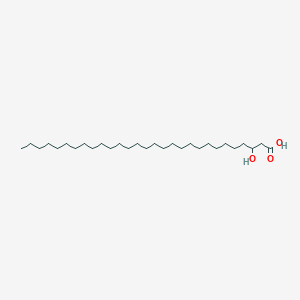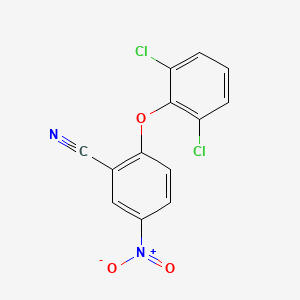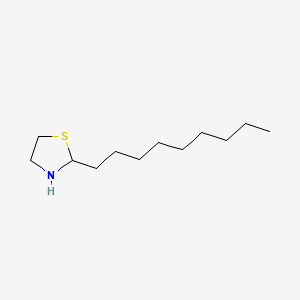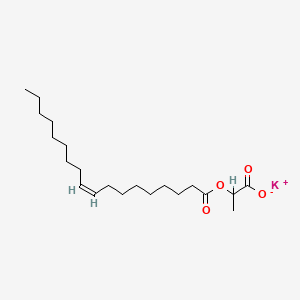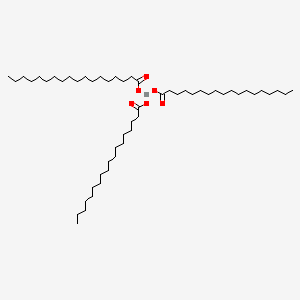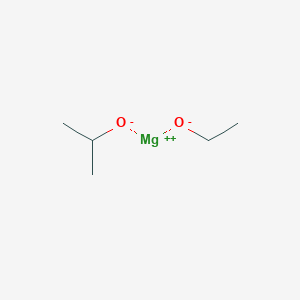
Ethoxy(propan-2-olato)magnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(propan-2-olato)magnesium is an organometallic compound with the molecular formula C₅H₁₂MgO₂. It is known for its unique chemical properties and versatility in various chemical reactions. This compound is often used in organic synthesis and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethoxy(propan-2-olato)magnesium can be synthesized through the reaction of magnesium with a mixture of ethanol and isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:
[ \text{Mg} + \text{C₂H₅OH} + \text{C₃H₇OH} \rightarrow \text{C₅H₁₂MgO₂} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity magnesium powder and controlled reaction conditions to ensure the purity and yield of the product. The process may include steps such as distillation and purification to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethoxy(propan-2-olato)magnesium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form magnesium oxide and other by-products.
Reduction: Can act as a reducing agent in certain reactions.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), diethyl ether.
Major Products Formed
Oxidation: Magnesium oxide (MgO).
Reduction: Various reduced organic compounds.
Substitution: Substituted organic compounds.
Applications De Recherche Scientifique
Ethoxy(propan-2-olato)magnesium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a catalyst in enzymatic reactions.
Medicine: Explored for its potential in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of ethoxy(propan-2-olato)magnesium involves its ability to donate electrons and form bonds with electron-deficient species. This reactivity is primarily due to the presence of the ethoxy and propan-2-olato groups, which enhance its nucleophilicity. The compound can participate in various catalytic cycles, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium ethoxide: Similar in structure but lacks the propan-2-olato group.
Magnesium isopropoxide: Contains the isopropoxide group but not the ethoxy group.
Uniqueness
Ethoxy(propan-2-olato)magnesium is unique due to the presence of both ethoxy and propan-2-olato groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
93805-55-1 |
|---|---|
Formule moléculaire |
C5H12MgO2 |
Poids moléculaire |
128.45 g/mol |
Nom IUPAC |
magnesium;ethanolate;propan-2-olate |
InChI |
InChI=1S/C3H7O.C2H5O.Mg/c1-3(2)4;1-2-3;/h3H,1-2H3;2H2,1H3;/q2*-1;+2 |
Clé InChI |
GZYFWIMHXDLFDM-UHFFFAOYSA-N |
SMILES canonique |
CC[O-].CC(C)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


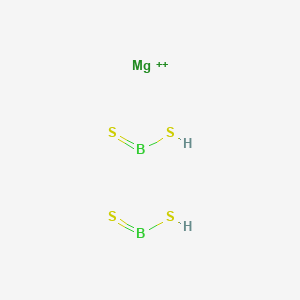
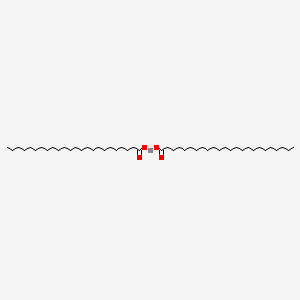
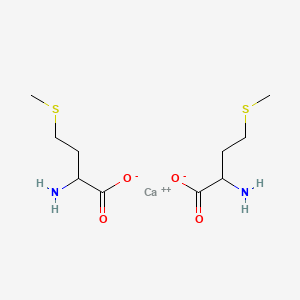
![bis[(2R)-2-methylpentoxy]-oxophosphanium](/img/structure/B12642426.png)
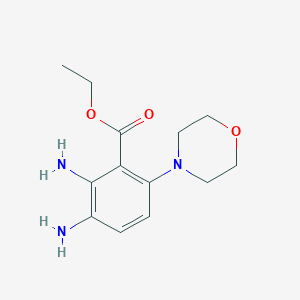
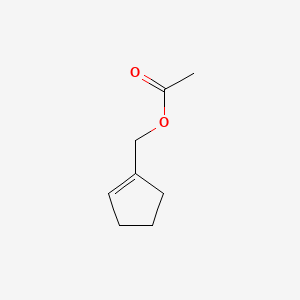
![2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride](/img/structure/B12642458.png)
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12642483.png)
![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
